molecular formula C25H22N2O6S B2672633 N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine CAS No. 902915-53-1

N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine

Cat. No.: B2672633
CAS No.: 902915-53-1
M. Wt: 478.52
InChI Key: HFSFSPTUYTWRNI-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a quinolin-4-amine moiety, which is a common structure in many pharmaceuticals and bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the amine group (-NH2) is a common site of reactivity in many organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Scientific Research Applications

Chemical Modification and Catalysis
Research on similar quinoline and benzodioxole derivatives has shown that structural modification, such as altering the amine portion of aminobutyl-benzamides, can significantly impact binding affinity for receptors, indicating potential for medicinal chemistry applications (Fan, Lever, & Lever, 2011). Furthermore, the use of specific substituents as activating and directing groups in catalytic reactions, as explored by Lahm and Opatz (2014), suggests the potential for this compound in facilitating selective chemical transformations (Lahm & Opatz, 2014).

Synthetic Applications
Compounds with similar structural features have been utilized in the synthesis of biologically active molecules. For example, the synthesis of Schiff bases from thiadiazole compounds has revealed potential antimicrobial and antiproliferative properties (Gür et al., 2020). This indicates that "N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine" could serve as a precursor or structural motif in the development of new therapeutic agents.

Photocatalysis and Material Science
The photocatalyzed reactions involving amines, as investigated by Bartling et al. (2016), demonstrate the potential of similar compounds in photocatalytic applications, including organic synthesis and environmental remediation (Bartling, Eisenhofer, König, & Gschwind, 2016). Additionally, the development of novel materials for organic light-emitting devices (OLEDs) as explored by Luo et al. (2015) suggests potential applications of related naphthalimide derivatives in electronics and photonics (Luo et al., 2015).

Bioactivity and Drug Design
The exploration of aminobenzoquinones for their bioactivity, as conducted by Tuyun and Yıldız (2018), provides a foundation for investigating the bioactive properties of similar compounds, potentially leading to new drug discoveries (Tuyun & Yıldız, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it is a drug or bioactive compound, its mechanism of action would depend on its specific biological target .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential uses. If it is a bioactive compound, it could be studied for its potential therapeutic effects .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-15-4-7-17(8-5-15)34(28,29)24-13-26-19-12-22(31-3)21(30-2)11-18(19)25(24)27-16-6-9-20-23(10-16)33-14-32-20/h4-13H,14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFSPTUYTWRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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